Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure includes a benzyl group, a fluorophenyl group, and a carboxylate ester, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method is the cyclization of an appropriate amine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a base.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the fluorophenyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, boronic acids, palladium catalysts
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, including neurological disorders and cancer.
Biological Studies: It can be used to study the interactions of pyrrolidine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- 1-Benzyl-3-(4-fluorophenyl)pyrrolidine
- Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and fluorophenyl groups. This combination of functional groups can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPDRAYPGFFTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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